N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
The compound "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide" falls within the realm of organic chemistry, focusing on synthesizing compounds that incorporate dimethylamino, thiophenyl, and methoxyphenyl groups. These compounds are of interest due to their diverse chemical properties and potential biological activities. The synthesis and study of such molecules contribute to the development of new materials, pharmaceuticals, and understanding molecular interactions.
Synthesis Analysis
The synthesis of related compounds often involves halogenated hydrocarbon amination reactions, Williamson reactions, and esterification processes. For example, the synthesis of a similar compound, involving amination and subsequent confirmation by spectral analysis and X-ray diffraction, shows the complexity and precision required in synthesizing such molecules (Bai et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the synthesized compound's structure. Studies have shown that crystal structure determination can reveal detailed molecular geometries, including bond lengths, angles, and three-dimensional orientations, providing insights into the compound's chemical behavior and interaction potential (Bai et al., 2012).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be elucidated through various chemical reactions, including alkylation, ring closure reactions, and interaction with different chemical reagents. These studies help in understanding the compound's functional groups' behavior and its potential as a precursor for synthesizing more complex molecules (G. Roman, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for understanding a compound's behavior in different environments and its suitability for various applications. Analyzing these properties requires sophisticated techniques and contributes to the compound's comprehensive characterization.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are fundamental aspects that define the compound's applications and safety profile. Studies involving reactions with organozinc compounds, for instance, provide insights into the compound's reactivity and potential for forming new bonds or structures (G. Coates & D. Ridley, 1966).
Scientific Research Applications
Cytotoxic Evaluation and DNA Interaction
A study conducted by Gomez-Monterrey et al. (2011) explored the design, synthesis, and cytotoxic evaluation of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, focusing on their cytotoxicity and topoisomerase II inhibitory activity. Derivatives demonstrated significant efficacy against cell lines resistant to doxorubicin treatment, including melanoma, ovarian, and glioblastoma human cell lines. The study also investigated the DNA-binding properties of these compounds, providing a foundation for understanding the interaction between similar compounds and biological macromolecules (Gomez-Monterrey et al., 2011).
Antiproliferative Activity on Carcinoma Cells
Kuheli Das et al. (2014) characterized cobalt(II) complexes of an N,O donor Schiff base and assessed their activity on various carcinoma cells. The study revealed that these complexes exhibit significant inhibitory activity against lung, colorectal, and hepatocellular carcinoma cells. This research provides insights into the potential anticancer applications of compounds with related structural characteristics (Das et al., 2014).
Antibacterial Activity and DNA Release
Sobolčiak et al. (2013) synthesized a novel cationic polymer that transitions to a zwitterionic form upon light irradiation. This property was utilized to condense and release double-strand DNA, demonstrating the polymer's potential in gene delivery and its switchable antibacterial activity. Such findings highlight the broader applicability of similar compounds in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).
Learning and Memory Enhancement
Research by Jiang Jing-ai (2006) on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride explored its effects on learning and memory in mice. The study found that this compound facilitates learning and memory, suggesting potential research applications of similar compounds in neuropharmacology (Jiang Jing-ai, 2006).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-20(2)17(15-10-11-23-13-15)12-19-18(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNLVYKEWZGQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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